methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
CAS No.: 895266-52-1
Cat. No.: VC5192934
Molecular Formula: C15H16N2O5S2
Molecular Weight: 368.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895266-52-1 |
|---|---|
| Molecular Formula | C15H16N2O5S2 |
| Molecular Weight | 368.42 |
| IUPAC Name | methyl 3-[(2-amino-2-oxoethyl)-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O5S2/c1-10-3-5-11(6-4-10)17(9-13(16)18)24(20,21)12-7-8-23-14(12)15(19)22-2/h3-8H,9H2,1-2H3,(H2,16,18) |
| Standard InChI Key | CYRHEDCUVLDIBE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Introduction
Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with significant applications in medicinal chemistry and materials science. It features a thiophene ring, a five-membered aromatic heterocycle containing sulfur, and incorporates functional groups such as sulfamoyl and carbamoylmethyl, contributing to its potential biological activity, particularly in pharmaceuticals.
Synthesis Steps:
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Starting Materials: Thiophene derivatives are often used as starting materials.
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Functional Group Introduction: Specific functional groups like sulfamoyl and carbamoylmethyl are introduced through various chemical reactions.
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Optimization: Conditions such as temperature, pressure, and reaction time are optimized for large-scale production.
Biological Activities and Applications
Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate exhibits significant biological activities, including antimicrobial and anti-inflammatory properties. It belongs to a broader category of thiophene derivatives with sulfonamide properties, which are known for their therapeutic potential.
Potential Applications:
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Pharmaceuticals: Due to its biological activities, it is a candidate for drug development.
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Materials Science: Its unique chemical structure makes it suitable for various material applications.
Research Findings and Mechanism of Action
Research into the precise mechanism of action of methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is ongoing. Studies focus on its interactions with biomolecules and effects on cellular function, aiming to explore its therapeutic applications.
Mechanism Insights:
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Biomolecular Interactions: The compound interacts with various biomolecules, potentially influencing cellular processes.
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Therapeutic Potential: Ongoing research aims to elucidate its therapeutic potential based on these interactions.
Comparison with Related Compounds
Other thiophene derivatives, such as methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate and methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate, share similar molecular structures but differ in functional groups and biological activities .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | C15H16N2O5S2 | 368.42 g/mol | Antimicrobial, Anti-inflammatory |
| Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | C13H13NO4S2 | 311.4 g/mol | Potential therapeutic applications |
| Methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate | C13H13NO4S2 | 311.4 g/mol | Potential therapeutic applications |
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